Copper(II) nitrate hydrate

Beschreibung

Significance of Copper(II) Nitrate (B79036) Hydrate (B1144303) in Inorganic and Materials Chemistry

Copper(II) nitrate hydrate serves as a crucial precursor and reagent in numerous chemical processes. Its primary application lies in its conversion to copper(II) oxide, a vital catalyst in various organic chemistry reactions. atamankimya.com In materials science, it is utilized in the synthesis of copper-based nanomaterials, which exhibit promising applications in catalysis and as antimicrobial agents. chemimpex.combiosynth.com The compound is also a key component in the preparation of "Claycop," a reagent made by adsorbing hydrated copper nitrate onto clay, which is employed in organic synthesis for reactions such as the oxidation of thiols to disulfides. wikipedia.orgthermofisher.kr

Furthermore, this compound is used in the textile industry as a mordant in dyeing and printing, in electroplating, and in the formulation of ceramic glazes and metal patinas. Its role as a catalyst extends to the oxidative coupling of 2,6-dimethylphenol (B121312), a reaction that produces a significant engineering polymer. thermofisher.krmpbio.com

Overview of Hydrate Forms and Their Structural Considerations

Copper(II) nitrate exists in several hydrated forms, each with a specific number of water molecules in its crystal structure. These hydrates are blue crystalline solids and are generally more stable and commonly used than the anhydrous form. vedantu.comsciencemadness.org The number of water molecules can vary, leading to different crystalline structures and properties.

Historical Assumptions and Revisions in Hydrate Stoichiometry (e.g., Trihydrate vs. Hemipentahydrate)

Historically, the most commonly cited hydrate was the trihydrate, Cu(NO₃)₂·3H₂O. atamankimya.com However, later X-ray structural analysis revealed that a commonly crystallized form, previously assumed to be the trihydrate, was in fact the hemipentahydrate, Cu(NO₃)₂·2.5H₂O. chemicalpapers.com In this structure, only two water molecules are directly coordinated to the copper(II) ion, while the remaining half-molecule is held in the crystal lattice by hydrogen bonds. chemicalpapers.com This discovery highlighted the importance of precise structural determination and revised the understanding of copper(II) nitrate's hydration.

Diverse Hydration States of Copper(II) Nitrate

At least five distinct hydrate forms of copper(II) nitrate have been identified and reported in scientific literature. wikipedia.org These include:

Monohydrate (Cu(NO₃)₂·H₂O)

Sesquihydrate (Cu(NO₃)₂·1.5H₂O)

Hemipentahydrate (Cu(NO₃)₂·2.5H₂O) wikipedia.org

Trihydrate (Cu(NO₃)₂·3H₂O) wikipedia.org

Hexahydrate (Cu(H₂O)₆₂) wikipedia.org

The trihydrate and hemipentahydrate are the most common forms. wikipedia.orgvedantu.com The hexahydrate is notable because all six water molecules are coordinated to the copper ion, forming an octahedral complex. wikipedia.org The trihydrate is a deep blue, deliquescent crystalline solid. atamankimya.com

Research Trajectories and Interdisciplinary Relevance

The study of this compound continues to be an active area of research with significant interdisciplinary connections. In organic synthesis, it is used in conjunction with acetic anhydride (B1165640) for the nitration of aromatic compounds, a reaction known as the Menke nitration. wikipedia.org Researchers are also exploring its catalytic properties in various organic transformations. thermofisher.krapcpure.com

In the field of materials science, the focus is on synthesizing novel coordination polymers and metal-organic frameworks (MOFs) using copper(II) nitrate as a metal source. atamankimya.com These materials have potential applications in gas storage, separation, and catalysis. The compound's use in producing brilliantly colored flames in pyrotechnics also highlights its role in applied chemistry. sciencemadness.org Furthermore, its application in agriculture as a fertilizer and fungicide demonstrates its relevance in environmental and agricultural sciences. chemimpex.com

Structure

2D Structure

Eigenschaften

IUPAC Name |

copper;dinitrate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.2NO3.H2O/c;2*2-1(3)4;/h;;;1H2/q+2;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKYLARTXWTBPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

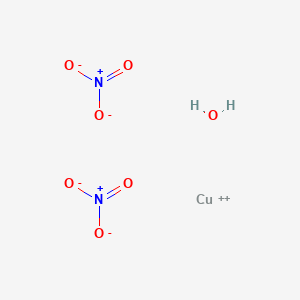

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuH2N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70571156 | |

| Record name | Copper(2+) nitrate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13778-31-9 | |

| Record name | Copper(2+) nitrate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Copper Ii Nitrate Hydrate and Derived Materials

Controlled Precipitation Techniques for Nanomaterial Fabrication

Controlled precipitation is a versatile and widely employed method for the fabrication of nanomaterials from copper(II) nitrate (B79036) precursors. This bottom-up approach involves the careful manipulation of reaction conditions to induce the nucleation and growth of nanoparticles with desired characteristics. The simplicity and scalability of precipitation methods make them attractive for producing a variety of copper-based nanostructures.

Synthesis of Copper Oxide Nanostructures from Copper(II) Nitrate Hemipentahydrate Precursors

Copper(II) nitrate hemipentahydrate (Cu(NO₃)₂·2.5H₂O) serves as a common and effective precursor for the synthesis of copper oxide (CuO) nanostructures through precipitation. sumdu.edu.uasumdu.edu.uabue.edu.egmst.edubue.edu.eg A typical synthesis involves dissolving the copper nitrate salt in a solvent, often deionized water, followed by the addition of a precipitating agent, such as sodium hydroxide (B78521) (NaOH). sumdu.edu.uasumdu.edu.ua The reaction leads to the formation of copper hydroxide (Cu(OH)₂), which upon heating, dehydrates to form CuO. ijariie.com

One straightforward approach involves dissolving copper(II) nitrate hemipentahydrate in distilled water to form a blue aqueous solution. sumdu.edu.ua The dropwise addition of NaOH solution initiates the precipitation of a blue-green gel of copper hydroxide. ijariie.com This intermediate product is then washed to remove impurities and subsequently heated to yield black CuO nanoparticles. sumdu.edu.uaijariie.com Researchers have successfully synthesized a homogeneous sponge-like porous CuO nanostructure using this method without the need for thermal treatment or surfactants. sumdu.edu.uasumdu.edu.ua The resulting material exhibited a pure and highly crystalline monoclinic CuO structure with an average grain size of approximately 23.8 nm. sumdu.edu.uasumdu.edu.ua

The versatility of the precipitation method allows for the synthesis of various CuO morphologies. For instance, by controlling the reaction parameters, researchers have produced CuO nanoparticles with different shapes and sizes from copper nitrate and copper chloride precursors. researchgate.net

| Precursor | Precipitating Agent | Key Synthesis Step | Resulting Nanostructure | Reference |

|---|---|---|---|---|

| Copper(II) nitrate hemipentahydrate | Sodium hydroxide (NaOH) | Heating of Cu(OH)₂ intermediate | Sponge-like porous CuO | sumdu.edu.uasumdu.edu.ua |

| Copper(II) nitrate trihydrate | Sodium hydroxide (NaOH) | Washing and heating of Cu(OH)₂ gel | CuO nanoparticles | ijariie.com |

| Copper(II) nitrate | - | Co-precipitation | Varying shapes and sizes of CuO | researchgate.net |

Influence of Reactant Concentrations and Reaction Parameters on Nanoparticle Morphology and Size

The morphology and size of copper oxide nanoparticles synthesized via precipitation are highly sensitive to various reaction parameters. These include the concentration of the copper nitrate precursor, the pH of the solution, and the type of solvent used. neuroquantology.commdpi.com

Studies have shown that varying the concentration of copper nitrate can influence the resulting nanoparticle characteristics. neuroquantology.com For example, in a co-precipitation method, different concentrations of cupric nitrate (0.5M, 1M, and 1.5M) were used, which, along with varying pH levels, impacted the optical properties of the synthesized CuO nanoparticles. neuroquantology.com Similarly, the concentration of reducing agents, when used, also plays a crucial role in determining the final particle size and distribution. sciopen.com

The pH of the reaction medium is another critical factor. The synthesis of CuO nanoparticles is often carried out in an alkaline medium, with the pH adjusted to specific values (e.g., 8, 10, 12) to control the precipitation process. neuroquantology.com The choice of solvent also has a significant effect. For instance, the particle size of CuO nanoparticles has been observed to decrease as the dielectric constant of the solvent decreases, with smaller particles obtained in ethanol (B145695) compared to water. mdpi.com

Furthermore, post-synthesis treatments like calcination can improve the crystallinity and purity of the CuO nanostructures. researchgate.net The interplay of these parameters allows for a degree of control over the final properties of the nanomaterials, enabling the tailoring of nanoparticles for specific applications.

| Parameter Varied | Observation | Reference |

|---|---|---|

| Copper Nitrate Concentration | Impacts optical properties of CuO nanoparticles. | neuroquantology.com |

| pH | Controlled by adding NaOH to influence precipitation. | neuroquantology.com |

| Solvent | Particle size decreases with decreasing solvent dielectric constant. | mdpi.com |

| Calcination | Improves crystallinity and purity of CuO. | researchgate.net |

Hydrothermal Synthesis Approaches for Metal Oxides and Hydroxynitrates

Hydrothermal synthesis is a powerful and versatile method for preparing a wide range of inorganic materials, including metal oxides and hydroxynitrates, from aqueous solutions under elevated temperature and pressure. This technique facilitates the crystallization of materials that are insoluble under ordinary conditions and allows for precise control over the size, morphology, and crystallinity of the products.

Preparation of Copper Hydroxynitrate (Cu₂(OH)₃NO₃) and Copper Oxide Microparticles

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) is a key precursor in the hydrothermal synthesis of both copper hydroxynitrate (Cu₂(OH)₃NO₃) and copper oxide (CuO) microparticles. dergipark.org.trscientific.netresearchgate.net The synthesis of these materials often involves reacting copper nitrate with a base, such as sodium hydroxide (NaOH) or sodium borate (B1201080) (Na₂B₄O₇·10H₂O), in a sealed Teflon-lined stainless steel autoclave. dergipark.org.trresearchgate.net

In one study, copper hydroxynitrate was synthesized by reacting copper(II) nitrate trihydrate and borax (B76245) at 180°C. dergipark.org.tr The resulting Cu₂(OH)₃NO₃ could then be calcined at 400°C to obtain the monoclinic phase of copper oxide. dergipark.org.tr Another approach for synthesizing CuO microparticles involved using copper(II) nitrate trihydrate, nitric acid (HNO₃), and NaOH as starting precursors. scientific.netresearchgate.net By adjusting the final pH of the mixed solution to 8 with NaOH and treating it at temperatures between 100-200°C for 4-6 hours, a single-phase monoclinic structure of CuO was obtained without the need for a separate calcination step. scientific.netresearchgate.net

The morphology of the resulting particles is influenced by the reaction conditions. For instance, at 200°C, grain-shaped CuO microparticles with sizes ranging from 2.94-4.06 μm were produced. researchgate.net The formation of an intermediate copper hydroxynitrate phase, Cu₂(OH)₃NO₃, has been observed during the hydrothermal synthesis of CuO, which then transforms into the final oxide product. acs.orgmdpi.com

Role of Surfactants and Co-reactants in Hydrothermal Crystallization

Surfactants and co-reactants play a crucial role in controlling the size, shape, and morphology of nanomaterials during hydrothermal synthesis. dergipark.org.trarxiv.orgresearchgate.net Surfactants, which are molecules with both hydrophilic and hydrophobic parts, can act as templates or capping agents, influencing the nucleation and growth of crystals. researchgate.net

In the hydrothermal synthesis of copper hydroxynitrate, the zwitterionic surfactant 3-(N,N-dimethyldodecylammonio) propanesulfonate (SB12) has been used. dergipark.org.tr The addition of SB12 to a reaction mixture of Cu(NO₃)₂·3H₂O and Na₂B₄O₇·10H₂O at 180°C resulted in the formation of micrometer-sized hexagonal plates of monoclinic copper hydroxynitrate. dergipark.org.tr The surfactant micelles are believed to act as nanoreactors, providing a controlled environment for crystal growth. researchgate.net

The choice of surfactant can significantly impact the final morphology of the synthesized materials. For instance, the use of different surfactants like Triton X-100 and polyvinyl alcohol (PVA) in the hydrothermal synthesis of CuO thin films led to the formation of distinct microstructures, including caddice clew, yarn ball, and cabbage slash-like morphologies. rsc.org The surfactant is often indispensable for obtaining dispersed nanocrystals. rsc.org

Co-reactants, such as borax in the synthesis of copper hydroxynitrate, also play a vital role by influencing the pH and providing the necessary chemical environment for the desired reactions to occur. dergipark.org.tr The careful selection of both surfactants and co-reactants provides a powerful tool for tailoring the properties of materials synthesized via the hydrothermal method.

| Material Synthesized | Precursors | Surfactant/Co-reactant | Key Finding | Reference |

|---|---|---|---|---|

| Copper Hydroxynitrate | Cu(NO₃)₂·3H₂O, Na₂B₄O₇·10H₂O | SB12 (zwitterionic surfactant) | Formation of micrometer-sized hexagonal plates. | dergipark.org.tr |

| CuO Thin Films | Copper Sulphate, Ammonium (B1175870) Persulphate | Triton X-100, Polyvinyl alcohol (PVA) | Formation of various microstructures (caddice clew, yarn ball, etc.). | rsc.org |

| CuS Nanocrystals | - | - | Surfactant is essential for obtaining dispersed nanocrystals. | rsc.org |

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a rapid, energy-efficient, and effective method for the preparation of various nanomaterials, including metal oxides. rsc.orgscispace.com This technique utilizes microwave irradiation to heat the reaction mixture, leading to significantly shorter reaction times compared to conventional heating methods. rsc.orgmdpi.com The uniform heating provided by microwaves can also result in products with high purity and small particle sizes. rsc.org

Copper(II) nitrate hydrate (B1144303) is a commonly used precursor in the microwave-assisted synthesis of copper oxide (CuO) nanoparticles. mst.edubue.edu.egijariie.comnih.govelsevierpure.commst.edu The general principle involves dissolving the copper nitrate in a suitable solvent, often with a reducing agent or a precipitating agent, and then subjecting the solution to microwave irradiation.

For instance, CuO nanoparticles have been successfully synthesized using a microwave-assisted precipitation method with copper nitrate as the precursor and sodium hydroxide as a capping agent. nih.gov In another approach, a solution of copper(II) nitrate hemipentahydrate was treated with hydrazine (B178648) hydrate and then heated using microwave irradiation for a very short duration (e.g., 60 seconds) to produce CuO nanoparticles. elsevierpure.com This rapid synthesis yielded nanoparticles with sizes in the range of 25-35 nm. elsevierpure.com

The solution combustion synthesis method, when combined with microwave heating, offers a versatile route to metal oxide nanoparticles. rsc.orgsamipubco.com This process typically involves reacting a metal nitrate with a fuel, such as urea (B33335) or citric acid, in an aqueous solution. rsc.orgsamipubco.com The mixture is then heated with microwaves, leading to a self-sustained combustion reaction that produces the desired metal oxide. This method has been used to synthesize a variety of single and composite metal oxide nanomaterials. rsc.org

The parameters of the microwave synthesis, such as the power output and irradiation time, can be tuned to control the properties of the resulting nanoparticles. For example, in one study, a microwave oven with a power output of 250 W was used to heat a reaction mixture at 95°C for 20 seconds to synthesize palladium nanoparticles supported on copper oxide. mst.edu

| Precursor | Reagents | Microwave Conditions | Product | Reference |

|---|---|---|---|---|

| Copper(II) nitrate | Sodium hydroxide | - | CuO nanoparticles | nih.gov |

| Copper(II) nitrate hemipentahydrate | Hydrazine hydrate | 60 seconds | CuO nanoparticles (25-35 nm) | elsevierpure.com |

| Metal nitrates | Urea, Citric acid | - | Metal oxide nanoparticles | rsc.orgrsc.orgsamipubco.com |

| Copper(II) nitrate hemipentahydrate, Palladium nitrate | Hydrazine hydrate | 250 W, 95°C, 20 seconds | Palladium nanoparticles on copper oxide | mst.edu |

Expedited Preparation of Catalytically Active Copper Oxide Nanoparticles

The synthesis of catalytically active copper oxide (CuO) nanoparticles from copper(II) nitrate hydrate precursors is a field of active research, with several expedited methods being developed. These methods often focus on efficiency, control of particle size, and environmental considerations.

One prominent method is co-precipitation . In this technique, an aqueous solution of copper(II) nitrate trihydrate serves as the precursor. malayajournal.orgjetir.org A precipitating agent, typically a strong base like sodium hydroxide (NaOH), is added to the solution, often drop-wise, under vigorous stirring to induce the formation of copper hydroxide precipitates. malayajournal.orgjetir.org The reaction is carefully controlled, with parameters such as pH (maintained around 11) and temperature influencing the final product. malayajournal.org The resulting precipitate is then washed, dried at elevated temperatures (e.g., 100°C for 18 hours), and subsequently calcined to yield CuO nanoparticles. malayajournal.org This process is valued for its simplicity and potential for large-scale production. jetir.org

Another approach is green synthesis , which utilizes natural extracts as reducing and capping agents. For example, brown algae extracts have been successfully used to synthesize copper and copper oxide nanoparticles from copper(II) nitrate trihydrate. nih.gov In a typical procedure, an ethanolic solution of copper(II) nitrate trihydrate is mixed with the algae extract and stirred at an elevated temperature (e.g., 60°C) for an extended period. nih.gov The bioactive compounds in the extract, such as polysaccharides and polyphenols, facilitate the reduction of copper ions and stabilize the resulting nanoparticles. nih.gov This environmentally friendly method avoids the use of hazardous chemicals. nih.gov

The precursor and reaction conditions play a crucial role in determining the characteristics of the resulting nanoparticles. The choice of this compound as a starting material is common due to its high solubility in water and ethanol.

Table 1: Comparison of CuO Nanoparticle Synthesis Methods

| Method | Precursor | Reagents | Key Conditions | Outcome |

|---|---|---|---|---|

| Co-precipitation malayajournal.orgjetir.org | Copper(II) nitrate trihydrate | Sodium hydroxide (NaOH), Deionized water | pH ~11, Vigorous stirring, Drying at 100°C, Calcination | Polycrystalline monoclinic CuO nanoparticles |

Formation and Controlled Synthesis of Specific Hydrate Forms

Copper(II) nitrate can exist in several hydrated forms, with the trihydrate and hexahydrate being the most common. wikipedia.org The controlled synthesis of these specific hydrates, as well as the anhydrous form, requires precise manipulation of reaction conditions.

Hydrated copper(II) nitrate is typically prepared by reacting metallic copper or copper(II) oxide with nitric acid. youtube.comcrystalls.info The concentration of the acid and the crystallization temperature are key factors in determining which hydrate is formed.

Copper(II) Nitrate Hexahydrate (Cu(NO₃)₂·6H₂O) : This form crystallizes from aqueous solutions at temperatures below 26.4°C. sciencemadness.org It appears as blue, crystalline granules or powder. ontosight.ai

Copper(II) Nitrate Trihydrate (Cu(NO₃)₂·3H₂O) : The trihydrate is formed when crystallization occurs above 26.4°C, as the hexahydrate loses water molecules at this temperature. sciencemadness.org It presents as deep blue, deliquescent rhombic platelets. It can also be obtained by crystallizing from a weakly acidic nitric acid solution. Another method involves the reaction of copper(II) sulfate (B86663) with calcium nitrate in an aqueous solution; insoluble calcium sulfate precipitates, leaving copper(II) nitrate in the solution, which can then be crystallized. sciencemadness.org

The transition between these two hydrates is a well-defined process dependent on temperature. The hexahydrate is stable at lower temperatures, while the trihydrate is favored at slightly elevated temperatures.

Table 2: Properties of Common Copper(II) Nitrate Hydrates

| Property | Copper(II) Nitrate Trihydrate | Copper(II) Nitrate Hexahydrate |

|---|---|---|

| Formula | Cu(NO₃)₂·3H₂O | Cu(NO₃)₂·6H₂O |

| Molar Mass | 241.60 g/mol sciencemadness.org | - |

| Appearance | Deep blue rhombic platelets | Blue crystalline solid pubcompare.ai |

| Density | 2.32 g/cm³ sciencemadness.org | 2.07 g/cm³ sciencemadness.org |

| Melting Point | 114.5 °C sciencemadness.org | 26.4 °C (decomposes to trihydrate) sciencemadness.orgsciencemadness.org |

| Solubility | Very soluble in water and ethanol | Soluble in water pubcompare.ai |

The preparation of anhydrous copper(II) nitrate, Cu(NO₃)₂, is not straightforward. Attempting to dehydrate the hydrated forms by simple heating is ineffective; this process leads to decomposition, forming basic copper nitrate at around 80°C and ultimately black copper(II) oxide at 180°C. wikipedia.org

The successful synthesis of anhydrous copper(II) nitrate requires strictly water-free conditions. The established method involves the reaction of copper metal with dinitrogen tetroxide (N₂O₄) in a non-aqueous solvent, such as ethyl acetate (B1210297). sciencemadness.org

The reaction proceeds as follows: Cu + 2 N₂O₄ → Cu(NO₃)₂ + 2 NO wikipedia.org

Initially, an adduct, Cu(NO₃)₂(N₂O₄), is formed. sciencemadness.org This intermediate is then gently heated to around 80-90°C to drive off the N₂O₄, yielding the pure, blue, anhydrous copper(II) nitrate. sciencemadness.org The final product is a volatile, covalent compound that sublimes in a vacuum at 150-200°C. wikipedia.org

Structural Elucidation and Crystallographic Analysis of Copper Ii Nitrate Hydrate Species

X-ray Diffraction Studies of Hydrated Copper(II) Nitrate (B79036) Structures

X-ray diffraction has been an indispensable tool in resolving the three-dimensional structures of hydrated copper(II) nitrate compounds. Several hydrates have been identified, including a monohydrate, sesquihydrate, hemipentahydrate, trihydrate, and hexahydrate. The arrangement of water molecules and nitrate ions around the central copper(II) ion varies significantly among these different hydrated forms.

Initially often mistaken for a trihydrate, detailed X-ray structural analysis has definitively identified the correct composition as copper(II) nitrate hemipentahydrate, Cu(NO₃)₂·2.5H₂O. chemicalpapers.com This compound crystallizes in the monoclinic space group I12/c1. researchgate.net The structure reveals that not all water molecules are directly bonded to the copper(II) ion; some are incorporated into the crystal lattice through hydrogen bonds. chemicalpapers.com

Recent studies have provided precise lattice parameters for Cu(NO₃)₂·2.5H₂O, which are essential for a complete crystallographic description.

Interactive Table: Crystallographic Data for Copper(II) Nitrate Hemipentahydrate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | I12/c1 |

| a (Å) | 16.1 |

| b (Å) | 4.9 |

| c (Å) | 15.8 |

| β (°) | 92.9 |

| Formula Units (Z) | 8 |

| Note: Data obtained at approximately 3 K. researchgate.net |

The coordination geometry around the copper(II) ion in its hydrated nitrate salts is a subject of considerable interest, largely due to the Jahn-Teller effect expected for a d⁹ metal ion. In the case of Cu(NO₃)₂·2.5H₂O, the copper(II) ion is coordinated by two water molecules and oxygen atoms from the nitrate groups. chemicalpapers.com Specifically, the copper(II) center binds to two water molecules and two nitrate oxygens in its equatorial plane, with Cu-O bond distances of approximately 1.959 Å and 1.986 Å, respectively. nih.gov Additionally, there are longer, axial interactions with other nitrate oxygens at distances of about 2.391 Å and 2.66 Å. nih.gov This results in a distorted octahedral or square pyramidal coordination environment. researchgate.netnih.gov

In contrast, the hexahydrate, Cu(H₂O)₆₂, presents a unique case where the Cu-O distances are nearly equal, which is uncharacteristic for octahedral Cu(II) complexes. This is attributed to strong hydrogen bonding that restricts the elasticity of the Cu-O bonds.

Hydrogen bonding plays a critical role in stabilizing the crystal structures of hydrated copper(II) nitrates. researchgate.netacs.org In Cu(NO₃)₂·2.5H₂O, only two of the water molecules are directly coordinated to the copper ion. The remaining half-molecule of water is held within the lattice solely by hydrogen bonds, linking different components of the structure. chemicalpapers.com These extensive networks of hydrogen bonds, involving both the coordinated and uncoordinated water molecules and the nitrate anions, create a complex three-dimensional architecture. researchgate.netacs.orgnih.gov The stability of the crystal framework is highly dependent on these interactions; the loss of coordinated water molecules can lead to the collapse of the hydrogen-bonding network and subsequent structural transformations. researchgate.netacs.org

The nitrate group in copper(II) nitrate hydrates exhibits versatile behavior, acting as both a coordinating ligand and a charge-balancing counterion. chemicalpapers.comnih.gov In Cu(NO₃)₂·2.5H₂O, the nitrate ions are directly involved in the primary coordination sphere of the copper(II) ion. They can coordinate in a monodentate fashion, where only one oxygen atom bonds to the copper center. tandfonline.com The nitrate groups also participate in the extensive hydrogen-bonding network, further solidifying the crystal structure. researchgate.netacs.org In other complexes, nitrate anions may reside in the secondary coordination sphere, not directly bonded to the metal but interacting through hydrogen bonds. tandfonline.com

Crystallographic Characterization of Anhydrous Copper(II) Nitrate Polymorphs

Anhydrous copper(II) nitrate, Cu(NO₃)₂, exists in at least two polymorphic forms, α-Cu(NO₃)₂ and β-Cu(NO₃)₂. These polymorphs are distinct from the hydrated species and possess unique crystal structures. wikipedia.org

Both the α and β polymorphs of anhydrous copper(II) nitrate are characterized as three-dimensional coordination polymers. wikipedia.org This means they form extended networks of copper centers linked by nitrate groups.

α-Cu(NO₃)₂ : The alpha form features a single type of copper environment. wikipedia.org The coordination is described as [4+1], indicating four shorter, stronger bonds and one longer, weaker bond, creating a square pyramidal geometry.

β-Cu(NO₃)₂ : The beta form is more complex, with two different copper centers. One copper ion exhibits a [4+1] coordination similar to the alpha form, while the other is in a square planar environment. wikipedia.org

These polymeric structures are a consequence of the nitrate group's ability to bridge between multiple copper centers, leading to the formation of infinite chains that are further interconnected to create the 3D network.

Distinct Copper(II) Coordination Geometries in Polymorphs ([4+1] and Square Planar)

The structural diversity of copper(II) nitrate is evident in its anhydrous polymorphs, which exhibit distinct coordination environments around the copper(II) center. Two primary polymorphs, α-Cu(NO₃)₂ and β-Cu(NO₃)₂, are three-dimensional coordination polymers composed of infinite chains of copper(II) ions and nitrate groups. wikipedia.orgatamankimya.com The key difference between these forms lies in the coordination geometry of the copper atoms. wikipedia.org

In the α-polymorph, there is a single, uniform coordination environment for the Cu(II) ions, described as a [4+1] coordination. wikipedia.orgatamankimya.com This geometry, also known as square pyramidal, features four shorter, stronger bonds in a plane and one longer, weaker axial bond. A similar [4+1] coordination is observed in the nitromethane (B149229) solvate of copper(II) nitrate, which displays four short Cu-O bonds at approximately 200 pm and one longer axial bond at 240 pm. wikipedia.orgatamankimya.com

The β-polymorph presents a more complex structure containing two different copper centers. wikipedia.orgatamankimya.com One of these centers adopts the same [4+1] square pyramidal geometry found in the alpha form. wikipedia.org The second copper center, however, is characterized by a square planar coordination. wikipedia.org This arrangement involves the copper(II) ion bonded to four ligands in the same plane. The presence of both [4+1] and square planar geometries within a single polymorph highlights the coordinative flexibility of the Cu(II) ion, which is influenced by its d⁹ electronic configuration. wikipedia.orgrsc.org

| Polymorph | Copper Center(s) | Coordination Geometry | Description |

|---|---|---|---|

| α-Cu(NO₃)₂ | One | [4+1] (Square Pyramidal) | Features four short equatorial bonds and one long axial bond. wikipedia.orgatamankimya.com |

| β-Cu(NO₃)₂ | First Center | [4+1] (Square Pyramidal) | Identical geometry to the alpha polymorph. wikipedia.org |

| Second Center | Square Planar | Four coordinate, with all bonds in a single plane. wikipedia.orgmaterialsproject.org |

Advanced Structural Analysis Techniques

Hirshfeld Surface Analysis in Related Copper(II) Complexes

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govnih.gov This method maps the electron distribution of a molecule in a crystal, providing detailed insights into close contacts and packing modes. nih.gov For copper(II) complexes, Hirshfeld analysis is instrumental in understanding the nature and relative importance of non-covalent interactions, such as hydrogen bonds, which stabilize the crystal structure. nih.govbohrium.com

In studies of various mixed-ligand copper(II) complexes, Hirshfeld analysis has revealed the dominant role of specific interactions. For instance, in a copper(II) complex containing 3-methylbenzoate (B1238549) and 2,2'-bipyridine (B1663995) ligands, the analysis showed that H···H contacts accounted for the largest percentage (56.8%) of interactions, followed by H···C/C···H (21.7%) and H···O/O···H (13.7%) contacts. nih.goviucr.org Similarly, for two macrocyclic copper(II) complexes, H···H and O···H interactions were identified as the main intermolecular forces governing the crystal packing. bohrium.com This technique provides a quantitative breakdown of the forces, such as O-H···O, N-H···O, and C-H···π interactions, that create the three-dimensional supramolecular architecture. nih.gov

Coordination Chemistry of Copper Ii in Nitrate Hydrate Environments

Hydration Sphere Dynamics and Structure of Solvated Copper(II) Ions in Solution

The structure of the hydrated copper(II) ion in aqueous solution has been a topic of extensive debate. nih.gov For a long time, it was presumed to be a simple six-coordinate, or hexaaqua, complex, [Cu(H₂O)₆]²⁺, based on the structures observed in many solid-state crystals. nih.gov However, numerous studies have shown that the structure in solution is far more nuanced, involving a dynamic interplay of different coordination species. acs.orgresearchgate.net

Advanced spectroscopic techniques are crucial for elucidating the local structure of ions in solution. X-ray Absorption Spectroscopy (XAS), which includes both Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near-Edge Structure (XANES), has been particularly informative in studying the hydrated copper(II) ion. nih.govnih.gov

EXAFS (Extended X-ray Absorption Fine Structure): This technique provides information about the local atomic environment around a specific element, in this case, copper. It can determine the distances to neighboring atoms (bond lengths), the number of these neighbors (coordination number), and the degree of disorder. nih.govrsc.org EXAFS studies on aqueous copper(II) solutions have been instrumental in demonstrating the distorted nature of the hydration shell. acs.orgnih.gov For instance, a 2020 EXAFS study determined that the best fit for the hydrated copper(II) ion involves four equatorial oxygen atoms at a distance of 1.956 Å and two distinct axial oxygen atoms at approximately 2.14 Å and 2.32 Å. nih.govacs.org

XANES (X-ray Absorption Near-Edge Structure): The XANES region of the spectrum is sensitive to the three-dimensional geometry and electronic state of the absorbing atom. nih.gov Analysis of XANES spectra, often in conjunction with multiple scattering calculations (like MXAN), can provide details on coordination angles and symmetry. nih.gov Combined EXAFS and MXAN analyses have suggested that the dominant species for Cu(II) in aqueous solution is an axially elongated square pyramidal [Cu(H₂O)₅]²⁺, rather than a six-coordinate octahedral complex. nih.gov These studies have also provided evidence for a noncentrosymmetric environment for the copper(II) ion in solution. nih.govacs.org

The table below summarizes findings from various X-ray absorption spectroscopy studies on hydrated copper(II) ions.

| Technique | Proposed Structure/Coordination | Equatorial Cu-O Distance (Å) | Axial Cu-O Distance(s) (Å) | Source(s) |

| EXAFS/LAXS | Jahn-Teller elongated octahedron | 1.95(1) | 2.29(3) | rsc.org |

| EXAFS | Noncentrosymmetric distorted octahedron | 1.956(3) | 2.14(2) and 2.32(2) | nih.govacs.org |

| EXAFS/MXAN | Axially elongated square pyramid [Cu(H₂O)₅]²⁺ | ~1.95 | ~2.18 to ~2.23 | nih.gov |

The Cu(II) ion has a d⁹ electronic configuration. In an ideal octahedral field, the two highest energy e₉ orbitals are degenerate and contain three electrons. libretexts.org This arrangement is electronically unstable. researchgate.net To achieve a more stable state, the complex distorts, typically via a tetragonal elongation. libretexts.orgresearchgate.net This distortion involves lengthening the two axial metal-ligand bonds (along the z-axis) and shortening the four equatorial bonds (in the x-y plane). libretexts.org This removes the degeneracy of the e₉ orbitals and lowers the total energy of the complex. libretexts.org

In the case of [Cu(H₂O)₆]²⁺, this distortion is significant. The four shorter equatorial Cu-O bonds are typically measured at around 1.95–1.96 Å, while the two elongated axial Cu-O bonds are much longer, around 2.27–2.38 Å. rsc.orglibretexts.orgwikipedia.org This effect is readily observed in the crystal structures of many copper(II) compounds and is a defining feature of its coordination chemistry. wikipedia.org

A centrosymmetric molecule possesses a center of inversion, meaning that for every atom, there is an identical atom at the same distance on the opposite side of the center. A regular Jahn-Teller distorted octahedron, with two equally elongated axial bonds, would be centrosymmetric. However, compelling evidence suggests that the hydrated copper(II) ion in aqueous solution lacks this center of symmetry. nih.govacs.org

Linear Electric Field EPR: Early indications of a noncentrosymmetric structure came from linear electric field EPR studies. nih.govacs.org

Solid-State Structures: This observation in solution is consistent with findings in solid-state crystal structures. Many compounds containing [Cu(H₂O)₆]²⁺ ions crystallize in noncentrosymmetric space groups. acs.orgresearchgate.netslu.se Even in cases where they crystallize in centrosymmetric space groups, the copper atom itself is often not located at the center of symmetry. nih.govslu.se

This evidence points to a hydrated copper(II) complex in solution that is more accurately described as a noncentrosymmetric, distorted octahedron rather than a regular, centrosymmetric one. acs.orgresearchgate.net

The hydration shell of the Cu(II) ion is highly dynamic. Instead of a single, static structure, the solvated ion likely exists as an equilibrium mixture of different coordination species. acs.orgresearchgate.net This dynamic equilibrium has been proposed to involve four-, five-, and six-coordinate complexes. acs.orgresearchgate.netslu.se

Five-Coordinate Dominance: Several experimental and theoretical studies suggest that a five-coordinate, square-pyramidal [Cu(H₂O)₅]²⁺ species is a major, if not the most stable, component in aqueous solution. nih.govnih.gov Some simulations indicate that this five-coordinate complex can undergo frequent transformations between square pyramidal and trigonal bipyramidal geometries. nih.gov

Equilibrium with Six-Coordinate Species: Molecular dynamics simulations have characterized the equilibrium between five- and six-coordinate structures. acs.org One study found that a hexa-hydrated species was present for about 55% of the simulation time, while a penta-hydrated species was present for 43%. acs.org

Role of Four-Coordinate Species: While less dominant, the potential for four-coordinate species to exist in this equilibrium is also recognized. researchgate.netnih.gov Studies on [Cu(H₂O)ₙ]²⁺ clusters have found that while isomers with fourfold coordination are possible, their probability is low at higher temperatures. nih.gov

The debate over the precise nature and population of these species continues, but it is clear that the coordination environment of the aqueous Cu(II) ion is a fluxional equilibrium rather than a fixed structure. acs.orgslu.se

Ligand Coordination Modes of the Nitrate (B79036) Anion

The nitrate anion (NO₃⁻) is a versatile ligand that can coordinate to metal centers in several ways. The most common modes are unidentate, where one oxygen atom binds to the metal, and bidentate, where two oxygen atoms from the same nitrate group bind to the metal. wikipedia.org

Beyond simple coordination to a single metal center, the nitrate anion can also act as a bridging ligand, linking two or more metal ions. This bridging capability allows for the formation of polynuclear or polymeric structures. While terminal (non-bridging) coordination is more common for nitrate groups, bridging modes are also observed. researchgate.net

In some dinuclear copper(II) complexes, nitrate anions have been shown to link the copper centers. For example, in a complex involving a 3,6-bis(imidazolyl)pyridazine (bimpydz) bridging ligand, two axially coordinated nitrate anions link the dinuclear [{Cu(dien)}₂(µ-bimpydz)]⁴⁺ units to form extended chains. rsc.org In another remarkable structure, three nitrate anions were found to be bridged by two protonated bridgehead nitrogen atoms within an azacryptand, a mode that topologically mimics the bridging of anions between two metal ions in classical coordination complexes. nih.govrsc.org This demonstrates the nitrate ion's ability to participate in complex supramolecular and coordination architectures.

Influence of Nitrate Ligand Coordination on Intracomplex Redox Processes

The manner in which a nitrate ligand coordinates to a copper(II) center can profoundly influence the redox behavior of the complex. The nitrate ion can act as a monodentate or bidentate ligand, and its coordination mode can affect the electron density at the copper center, thereby altering its reduction potential.

In some copper(II) complexes, the nitrate ligand is directly involved in redox processes. For instance, in the complex [Cu(bbtmp)(NO₃)]NO₃, the copper(II) center possesses a nearly perfect square planar coordination geometry. nih.gov This specific arrangement involves the nitrogen atoms of the bbtmp ligand and an oxygen atom from a nitrate ion. nih.gov The electrochemical behavior of such complexes reveals that the stereochemical reorganizations that accompany redox changes are closely tied to the coordination environment. nih.gov

The reduction of nitrate and nitrite (B80452) at copper(II) sites is a process of considerable interest, particularly for environmental applications. nih.govfigshare.com The initial coordination of the nitrate anion to the copper(II) center is a critical first step in its reduction. nih.govfigshare.comacs.org For example, the reduction of nitrate to nitric oxide (NO) is facilitated by the initial binding of the nitrate anion at a [(mC)CuII]2+ cryptate. nih.govfigshare.comacs.org This initial coordination is crucial for the subsequent hydrazine-mediated reduction of nitrate. nih.govacs.org In contrast, a similar copper(II) complex lacking the specific second-coordination-sphere interactions fails to bind nitrate and, consequently, cannot facilitate its reduction. nih.govacs.org This highlights the critical role of the ligand environment in dictating the redox activity of the copper center towards nitrate.

The nature of the ligands surrounding the copper ion also influences the redox potential of the Cu(II)/Cu(I) couple. researchgate.net This, in turn, affects the ease with which the complex can participate in electron transfer reactions. The steric and electronic properties of the ligands can either stabilize or destabilize the copper(II) oxidation state, thereby influencing the thermodynamics of the redox process. icm.edu.pl

Second-Coordination-Sphere Interactions in Copper(II) Nitrate Systems

The environment surrounding the primary coordination sphere, known as the second coordination sphere, plays a crucial role in the chemistry of copper(II) nitrate complexes. Noncovalent interactions within this sphere can significantly influence anion binding and the subsequent reactivity of the complex.

Noncovalent interactions, such as hydrogen bonding (NH···O, CH···O) and anion···π interactions, are vital for the binding of anions like nitrate. nih.govfigshare.comacs.org In certain copper(II) cryptates, the binding of the nitrate anion is facilitated by a combination of these noncovalent interactions and direct metal-ligand coordination. nih.govfigshare.comacs.org These interactions help to position the nitrate ion favorably for subsequent reactions.

The second coordination sphere has a direct impact on the reduction pathways of nitrate and nitrite. The presence of hydrogen-bonding moieties in the secondary coordination sphere can facilitate the protonation steps required for nitrite reduction. rsc.org For instance, in biomimetic copper complexes designed to mimic nitrite reductase enzymes, a pendant propan-1-ol group that can form hydrogen bonds enhances catalytic activity. rsc.org

Furthermore, the absence of specific second-coordination-sphere interactions can completely inhibit the reduction of nitrate. nih.govacs.org A copper(II) complex with a [(Bz₃Tren)CuII]²⁺ coordination motif, which lacks these interactions, is unable to bind nitrate and therefore cannot mediate its reduction by hydrazine (B178648). nih.govacs.org In contrast, the same complex can bind and reduce nitrite, indicating that the second coordination sphere's influence is specific to the anion. nih.govacs.org This demonstrates that the outer coordination environment can selectively control the reactivity of the copper center towards different oxoanions.

Formation and Characterization of Mixed-Ligand Copper(II) Complexes

Copper(II) nitrate readily forms mixed-ligand complexes with a variety of organic ligands. These complexes often exhibit interesting structural features and reactivity. The formation of these complexes typically involves the partial or complete displacement of the coordinated water or nitrate ions by the incoming ligand.

For example, the reaction of copper(II) nitrate with bis(pyrazol-1-yl)propane or bis[2-(pyrazol-1-yl)ethyl]ether ligands leads to the formation of complexes where the nitrate ions can coordinate in a bidentate fashion. rsc.org Subsequent reaction with 2,2′-bipyridyl can displace one of the nitrate ions to the outer sphere, resulting in a mixed-ligand complex. rsc.org

Similarly, mixed-ligand complexes of copper(II) have been synthesized with maltol (B134687) and various polypyridyl ligands. acs.org X-ray crystallography of these complexes reveals distorted square-pyramidal structures where the polypyridyl ligand and maltol occupy the equatorial positions, and a water molecule or a nitrate anion occupies the axial position. acs.org

The synthesis of mixed-ligand copper(II) complexes containing nicotinamide (B372718) and other ligands like oxalate (B1200264) has also been reported. researchgate.netcolab.ws The characterization of these complexes is typically carried out using a combination of spectroscopic techniques (UV-Vis, FT-IR, EPR), magnetic measurements, and single-crystal X-ray diffraction to elucidate their structure and coordination environment. acs.orgresearchgate.netmdpi.com

Below is a table summarizing some key characteristics of mixed-ligand copper(II) nitrate complexes.

| Complex | Ligands | Coordination Geometry | Key Feature | Reference |

| [Cu(bzac)(phen)NO₃]·H₂O | benzoylacetonate, 1,10-phenanthroline, nitrate, water | Mononuclear, distorted square-pyramidal | Nitrate coordinates in the apical position. mdpi.com | mdpi.com |

| bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]etherdinitratocopper | bis(pyrazole) ligand, nitrate | Hepta-coordinated | Both nitrate ions are coordinated in a bidentate fashion. rsc.org | rsc.org |

| [Cu(L)(maltol)]NO₃ (L = bpy, phen) | 2,2'-bipyridine (B1663995) or 1,10-phenanthroline, maltol, nitrate | Distorted square-pyramidal | Nitrate anion in the axial position. acs.org | acs.org |

| [Cu(bbtmp)(NO₃)]NO₃ | 2,6-bis(benzimidazol-2'-ylthiomethyl)pyridine, nitrate | Square planar | One nitrate ion is coordinated. nih.gov | nih.gov |

Thermal Decomposition Mechanisms and Kinetics of Copper Ii Nitrate Hydrate

Multi-Stage Decomposition Pathways to Copper Oxides

The thermal degradation of hydrated copper(II) nitrate (B79036), most commonly found as copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O), is not a single-step event but rather a sequence of overlapping reactions. researchgate.netresearchgate.net

The initial stage of decomposition primarily involves deaquation , the loss of water of crystallization. researchgate.netyoutube.com This process typically begins at temperatures around 80-100°C. researchgate.net As heating continues, the hydrated salt may appear to melt as it dissolves in its own water of crystallization before significant decomposition occurs. youtube.comtib-chemicals.com

Following or overlapping with the later stages of dehydration, denitration begins. This process involves the breakdown of the nitrate groups and is often accompanied by thermohydrolysis, where the water molecules react with the nitrate salt to form nitric acid (HNO₃) and other nitrogen oxides. researchgate.net The decomposition of the nitrate annhydrate, Cu(NO₃)₂, leads to the formation of copper(II) oxide (CuO), nitrogen dioxide (NO₂), and oxygen (O₂). youtube.comvedantu.com

During the thermal decomposition of hydrated copper(II) nitrate, the formation of intermediate compounds, specifically basic copper nitrates, is a critical step. researchgate.net One of the most commonly identified intermediates has the formula Cu(NO₃)₂·3Cu(OH)₂. researchgate.netuq.edu.au This basic salt, also known as rouaite, is formed as a result of partial hydrolysis and denitration. uq.edu.au

The formation of this intermediate can be described by the reaction of copper nitrate with the water evolved during the initial dehydration stages. researchgate.net The structure of these basic nitrates consists of copper hydroxide (B78521) layers with intercalated nitrate ions. researchgate.net The presence of these intermediates has been confirmed through techniques such as X-ray diffraction (XRD). researchgate.netcarbon.or.kr

The decomposition of the basic copper nitrate intermediate, such as Cu(NO₃)₂·3Cu(OH)₂, then proceeds at higher temperatures to form copper(II) oxide (CuO), along with the release of nitrogen dioxide and water vapor. researchgate.net

Thermogravimetric Analysis (TGA, DTG) and Differential Thermal Analysis (DTA) Studies

Thermogravimetric analysis (TGA), derivative thermogravimetry (DTG), and differential thermal analysis (DTA) are powerful techniques used to study the thermal decomposition of copper(II) nitrate hydrate (B1144303). researchgate.netresearchgate.net These methods provide quantitative information about mass loss and the temperatures at which thermal events occur.

TGA curves for copper(II) nitrate trihydrate typically show multiple mass loss steps, corresponding to the distinct stages of decomposition. researchgate.netresearchgate.net The first major mass loss is associated with dehydration, the removal of water molecules. researchgate.net Subsequent mass losses at higher temperatures correspond to the decomposition of the anhydrous nitrate and any intermediate basic copper nitrates, ultimately leading to the formation of copper oxide as the final solid residue. researchgate.net

DTA curves reveal whether the decomposition stages are endothermic or exothermic. The initial dehydration is typically an endothermic process. researchgate.net The subsequent decomposition of the nitrate groups can show more complex thermal behavior. The data from TGA/DTA provides crucial insights into the kinetics and mechanism of the decomposition process.

Table 1: Thermal Decomposition Stages of Copper(II) Nitrate Trihydrate from TGA/DTA Data

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Associated Process |

| Stage I | ~84 - 225 | ~35 - 40 | Dehydration (loss of H₂O) and initial denitration. researchgate.net |

| Stage II | ~225 - 350 | ~23 | Decomposition of intermediate basic copper nitrate to CuO. researchgate.net |

| Stage III | >350 | Final conversion to CuO. researchgate.net |

Note: The temperature ranges and mass loss percentages can vary depending on the experimental conditions such as heating rate and atmosphere.

Evolved Gas Analysis (EGA) for Gaseous Product Identification (H₂O, NO₂, NO, O₂, N₂)

Evolved Gas Analysis (EGA), often coupled with techniques like mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR), is essential for identifying the gaseous products released during the thermal decomposition of copper(II) nitrate hydrate. mt.comrigaku.comias.ac.in

EGA studies have confirmed the evolution of the following gases at different stages of the decomposition:

Water (H₂O) : Released during the initial dehydration stage. researchgate.netresearchgate.net

Nitrogen Dioxide (NO₂) : A primary product of nitrate group decomposition, identifiable as a brown gas. researchgate.netyoutube.comvedantu.com

Nitrogen Monoxide (NO) : Formed from the catalytic decomposition of NO₂ on the CuO surface. researchgate.net

Oxygen (O₂) : Produced from both the direct decomposition of the nitrate and the catalytic breakdown of NO₂. researchgate.netyoutube.com

Nitrogen (N₂) : While less commonly reported in basic decomposition studies, its formation can occur under specific catalytic conditions or in the presence of reducing agents. carbon.or.kr

The precise composition and evolution profile of these gases provide a detailed picture of the reaction mechanism. researchgate.netingentaconnect.com For instance, the simultaneous detection of H₂O and nitrogen oxides confirms the occurrence of thermohydrolysis. researchgate.net

Catalytic Influences on Thermal Decomposition Profiles

The thermal decomposition of this compound can be significantly influenced by the presence of catalytic substances. These catalysts can alter the decomposition temperature, the reaction rate, and even the nature of the final products.

For example, studies have shown that materials like activated carbon fibers can influence the decomposition pathway. carbon.or.kr When this compound is impregnated on these fibers, the decomposition can lead to the formation of copper(I) oxide (Cu₂O) and even metallic copper (Cu) at specific temperatures, which is not typical in the absence of a reducing support. carbon.or.kr

Furthermore, the presence of certain polymers, such as poly(vinylidene difluoride) (PVDF), has been shown to catalyze the decomposition of metal(II) nitrate hydrates, leading to a reduction in the decomposition temperature. mdpi.com The catalytic effect is attributed to the interaction between the polymer and the nitrate ions. mdpi.com The addition of other metal oxides can also create synergistic effects, altering the catalytic activity for specific reactions, such as N₂O decomposition. bohrium.com

Effects of Polymer Matrices (e.g., Poly(vinylidene difluoride)) on Decomposition Temperatures

The thermal decomposition of this compound is significantly influenced by the presence of polymer matrices, such as poly(vinylidene difluoride) (PVDF). Research indicates that PVDF can act as a catalyst, lowering the decomposition temperature of the metal nitrate. mdpi.comnih.gov When transition metal (II) nitrate hydrates are doped into PVDF thin films, the onset temperatures for their decomposition are notably reduced compared to the pure salts. mdpi.comnih.gov This catalytic effect is observed for several metal (II) nitrates, including those of zinc, copper, nickel, and cobalt. nih.gov

Studies using thermogravimetric analysis (TGA) show that for this compound doped into PVDF, the decomposition to copper(II) oxide (CuO) occurs at a substantially lower temperature. mdpi.comnih.gov Specifically, the decomposition temperature can be reduced by as much as 170°C. mdpi.comnih.gov The PVDF matrix is believed to facilitate this process, although the exact mechanism is complex. A proposed mechanism suggests that the internal electric field of the ferroelectric β-phase of PVDF orients the nitrate ions and polarizes the N–O bonds, thereby weakening them and promoting decomposition at a lower temperature. mdpi.comnih.gov

The solid-phase products of the decomposition have been confirmed by X-ray diffraction (XRD). nih.gov For pure this compound, heating to 400°C results in the formation of copper(II) oxide (CuO). nih.govresearchgate.net The same final product, CuO, is observed when the decomposition occurs within the PVDF matrix, but at a reduced temperature. nih.gov This indicates that while the polymer matrix alters the kinetics and temperature of the decomposition, it does not change the final oxide product. nih.gov

| Metal Ion | Pure Salt Decomposition Onset (°C) | PVDF-Doped Decomposition Onset (°C) | Temperature Reduction (°C) | Final Oxide Product |

|---|---|---|---|---|

| Cu²⁺ | ~225 | ~175 | ~50 | CuO |

| Zn²⁺ | ~250 | ~150 | ~100 | ZnO |

| Ni²⁺ | ~290 | ~220 | ~70 | NiO |

| Co²⁺ | ~275 | ~175 | ~100 | Co₃O₄ |

Interaction Mechanisms in Ammonium (B1175870) Nitrate/Copper Oxide Mixtures

The thermal decomposition of mixtures containing ammonium nitrate (AN) and copper(II) oxide (CuO) involves a complex interaction where copper(II) nitrate is formed as a key intermediate species. researchgate.netjes.or.jp Although CuO does not initially promote the decomposition of AN, upon heating, a series of reactions occurs. researchgate.net

Differential scanning calorimetry (DSC) and thermogravimetry-differential thermal analysis-mass spectrometry (TG-DTA-MS) have been used to elucidate the mechanism. researchgate.netjes.or.jp After the melting of ammonium nitrate at approximately 442 K, it reacts with copper(II) oxide. researchgate.net This is visually observed as the mixture of colorless liquid AN and black CuO powder transforms into a blue-green liquid, which is presumed to be a solution of copper(II) nitrate. researchgate.net

Spectroscopic Probes of Decomposition Products (FTIR, UV-Vis Emission, X-ray Diffraction)

Spectroscopic techniques are crucial for identifying the transient and final products of the thermal decomposition of this compound, providing insight into the reaction pathways.

Fourier-Transform Infrared (FTIR) Spectroscopy is widely used to analyze both the gas-phase and solid-phase products. mdpi.comnih.gov During the thermal decomposition of this compound, whether pure or doped in a PVDF matrix, the primary gaseous products detected by FTIR are water (H₂O) and nitrogen dioxide (NO₂). mdpi.comnih.govnih.gov In some cases, nitric acid (HNO₃) is also observed in the evolved gases. researchgate.net FTIR analysis of the solid residue at different temperatures can track the disappearance of nitrate group bands and the appearance of bands corresponding to intermediate species like basic copper nitrate (Cu₂(OH)₃NO₃) and the final copper oxide product. dergipark.org.trresearchgate.net

UV-Visible (UV-Vis) Emission Spectroscopy provides information on the electronic structure and decomposition of copper-containing species. Studies on the decomposition of complex compounds like tetraamminecopper(II) nitrate utilize UV-Vis emission spectroscopy to propose decomposition mechanisms. optica.orgscispace.com Gas-phase studies of copper nitrate cluster anions using UV/Vis/NIR spectroscopy have identified electronic transitions corresponding to Ligand-to-Metal Charge Transfer (LMCT) and d-d transitions. rsc.orgsemanticscholar.org Excitation of these bands can lead to photochemical decomposition, primarily through the loss of a neutral NO₃ ligand or, with lower efficiency, the loss of nitrogen dioxide. rsc.orgsemanticscholar.org For monitoring decomposition products in solution, UV-Vis absorption spectroscopy can be used to quantify species like nitrite (B80452) (NO₂⁻) after specific chemical reactions to produce a colored indicator. rsc.org

X-ray Diffraction (XRD) is an essential tool for identifying the crystalline structures of the solid materials throughout the decomposition process. nih.gov XRD analysis of pure this compound heated to temperatures above its final decomposition confirms that the end product is copper(II) oxide (CuO). nih.govdergipark.org.tr Time-resolved XRD studies allow for the identification of crystalline intermediates formed during thermolysis. researchgate.netcarbon.or.kr For instance, during the dehydration of Cu(NO₃)₂·3H₂O, phases such as Cu(NO₃)₂·2.5H₂O, anhydrous Cu(NO₃)₂, and basic copper nitrate [Cu₂(OH)₃NO₃] have been detected before the final conversion to CuO at higher temperatures. researchgate.netcarbon.or.krresearchgate.net In studies involving polymer matrices like PVDF, XRD confirms that while the polymer becomes amorphous upon doping, the final metal oxide product (CuO) is crystalline. mdpi.comnih.gov

Catalytic Applications of Copper Ii Nitrate Hydrate and Its Derived Materials

Applications in Organic Synthesis as Reagents and Catalysts

Copper(II) nitrate (B79036), valued for its stability, low cost, and environmentally benign nature, is a widely used reactant in organic synthesis. nih.govresearchgate.net It can function as a nitrating agent, oxidant, catalyst, or promoter. rsc.org Modifications, such as supporting the nitrate on clay, further broaden its applicability. nih.gov

Copper(II) nitrate hydrate (B1144303), typically as part of a complex, is an effective catalyst for the oxidative coupling polymerization of 2,6-dimethylphenol (B121312) (DMP), which produces poly(2,6-dimethyl-1,4-phenylene ether) (PPE), a high-performance engineering thermoplastic. rug.nlresearchgate.netresearchgate.net The catalytic system often involves a copper(II) salt, like the nitrate or bromide, complexed with an amine ligand. icm.edu.pl

The mechanism of this polymerization has been a subject of extensive study, with debate between radical and ionic pathways. researchgate.netacademie-sciences.fr Kinetic and spectroscopic studies using a copper(II) nitrate complex with N-methylimidazole as a ligand suggest a complex mechanism where the reaction order in copper is fractional. rug.nl This indicates that multiple steps, such as the formation of a dinuclear copper species and the oxidation of the phenol (B47542), can be rate-determining. rug.nl The presence of a base as a co-catalyst is crucial, and dioxygen's primary role appears to be the reoxidation of the Cu(I) species formed during the reaction, rather than direct involvement in the phenol oxidation step. rug.nl Research using various ligands, including aminosilanes and zwitterionic calixarenes, has aimed to improve catalyst activity and selectivity, with some systems enabling the polymerization to be conducted in aqueous environments. researchgate.neticm.edu.pl

Table 1: Examples of Copper(II)-Based Catalysts in 2,6-Dimethylphenol Polymerization

| Catalyst Precursor | Ligand | Key Findings | Reference(s) |

| Copper(II) nitrate | N-methylimidazole | Fractional order in copper; base required as co-catalyst. | rug.nl |

| Copper(II) bromide | N-methylaminopropyltrimethoxysilane | Active catalyst formed; PPE yield and molecular weight influenced by N/Cu ratio. | icm.edu.pl |

| Copper(II) acetate (B1210297) | Zwitterionic Calix nih.govarene | High catalytic activity in water, producing PPE in high yields with minimal diphenoquinone (B1195943) byproduct. | researchgate.net |

| Dicopper(II) complex | Bipyridine | Effective catalyst achieving 70% product yield and ~99% PPE selectivity. | researchgate.net |

Copper(II) nitrate is a key reagent in the nitration of aromatic compounds, particularly under "Menke conditions," which involve the use of copper(II) nitrate in acetic anhydride (B1165640). wikipedia.orgresearchgate.net This method is especially effective for electron-rich aromatic compounds and often shows a preference for ortho-substitution. wikipedia.org The reactive nitrating species is believed to be acetyl nitrate, formed in situ. researchgate.netwuxiapptec.com

A significant advancement in this area is the use of clay-supported copper(II) nitrate, known as "Claycop". organic-chemistry.orgresearchgate.netgoogle.comthieme-connect.comacs.org This heterogeneous reagent, typically prepared by impregnating an acidic montmorillonite (B579905) clay with anhydrous cupric nitrate, offers several advantages, including milder reaction conditions, improved yields, and enhanced regioselectivity compared to homogeneous systems. acs.orgoup.com Claycop can be used to achieve selective mononitration of a wide range of aromatic substrates, including hydrocarbons, phenols, and olefins. organic-chemistry.orgresearchgate.netacs.orgoup.com By simply adjusting the reaction conditions, such as the solvent and the ratio of reagents, it is possible to control the reaction to yield either mono- or polynitrated products. acs.org The environmentally friendly nature of the solid-supported reagent, which can be removed by filtration, makes it an attractive "green" alternative to traditional nitrating agents like nitric acid. organic-chemistry.orgresearchgate.net

Table 2: Aromatic Nitration using Copper(II) Nitrate Systems

| System | Substrate Type | Key Features | Reference(s) |

| Menke Conditions (Cu(NO₃)₂/Ac₂O) | Electron-rich aromatics | Predominantly ortho-nitration; proceeds via acetyl nitrate. | wikipedia.orgresearchgate.netwuxiapptec.com |

| Claycop (Cu(NO₃)₂ on clay) | Aromatic hydrocarbons, phenols | Mild, selective mononitration; heterogeneous, easy workup. | acs.orgoup.com |

| Claycop/TEMPO | Aromatic and aliphatic olefins | Green method for nitroolefins; high conversion and E-selectivity. | organic-chemistry.orgresearchgate.netthieme-connect.com |

| Claycop/Ac₂O | Unactivated to deactivated aromatics | Controlled mono- or polynitration by varying conditions; high yields. | google.comacs.org |

Copper(II) nitrate-derived reagents are effective in various oxidative transformations. Claycop, the clay-supported copper(II) nitrate, is used for the oxidative conversion of dithioacetals to their corresponding carbonyl compounds. researchgate.net

Furthermore, copper(II) complexes are employed in the aromatization of Hantzsch 1,4-dihydropyridines (1,4-DHPs) to the corresponding pyridine (B92270) derivatives. mdpi.comscispace.com This oxidation is a crucial reaction, as 1,4-DHPs are important compounds in medicinal chemistry, and their aromatization provides access to the pyridine scaffold. While various oxidizing agents can achieve this transformation, copper-based systems offer mild and efficient alternatives. tandfonline.comtandfonline.comresearchgate.net For instance, a copper(II) complex, N,N'-ethylene-bis(benzoylacetoniminato) copper (II), has been shown to effectively oxidize a variety of Hantzsch 1,4-dihydropyridines in refluxing acetic acid, providing the pyridine products in good yields. mdpi.com The use of copper reagents can be advantageous due to their non-corrosive nature and operational simplicity. mdpi.com

Table 3: Copper-Mediated Oxidation of Hantzsch 1,4-Dihydropyridines

| Reagent/Catalyst | Solvent | Conditions | Outcome | Reference(s) |

| Cu(C₂₂H₂₂N₂O₂) | Acetic Acid | Reflux | Aromatization to pyridines in high yields. | mdpi.com |

| Cupric Bromide | Not specified | Mild, heterogeneous | Oxidative aromatization. | researchgate.net |

| Cupric Nitrate (supported) | Not specified | Not specified | Aromatization of 1,4-DHPs. | tandfonline.com |

The direct functionalization of otherwise inert C–H bonds is a powerful strategy in modern organic synthesis, and copper catalysis plays a significant role in this field. nih.gov Copper(II) nitrate has been successfully employed as a catalyst or reagent in various C–H activation and difunctionalization reactions. nih.govrsc.orgresearchgate.net These reactions allow for the construction of complex molecules from simple precursors in a more atom- and step-economical manner.

For example, copper-catalyzed ortho-selective nitration of arenes can be achieved through a chelation-assisted C–H functionalization pathway. acs.orgresearchgate.net In some systems, copper(II) nitrate itself can serve as the nitro source, although other nitrate salts like iron(III) nitrate are sometimes used in conjunction with a copper catalyst. acs.org The mechanism often involves the formation of a copper(II) complex with the substrate, followed by the cleavage of a C–H bond. acs.org

Copper nitrate has also been utilized in the difunctionalization of alkynes. An efficient chloronitration of alkynes using copper nitrate in combination with a chlorine source has been developed to synthesize α-chloro-β-nitroolefins with high regio- and stereoselectivity. acs.org This reaction provides direct access to polysubstituted alkenes, which are valuable building blocks in organic synthesis. acs.org The versatility of copper nitrate in these advanced transformations highlights its importance as a privileged reagent. nih.govrsc.orgresearchgate.net

Copper(II) nitrate, in combination with chiral ligands, forms catalytic systems capable of inducing high levels of stereoselectivity in a variety of organic reactions. nih.govrsc.orgresearchgate.net The development of novel chiral ligands is central to the success of catalytic asymmetric reactions. nii.ac.jp The resulting chiral copper complexes can create a chiral environment around the reacting substrates, directing the formation of one enantiomer over the other.

Notable examples include the enantioselective nitroaldol (Henry) reaction, where chiral copper complexes catalyze the addition of nitroalkanes to aldehydes, yielding chiral β-nitro alcohols with excellent levels of stereoinduction. rsc.org Similarly, the asymmetric 1,4-addition (Michael reaction) of nucleophiles like nitroalkanes to α,β-unsaturated compounds can be effectively catalyzed by chiral copper complexes, even in aqueous media. acs.org

More recently, chiral copper(II) bisoxazoline (BOX) complexes have been developed as bifunctional catalysts that can act as both a photoredox catalyst and a chiral Lewis acid. nih.gov This system enables the light-induced enantioselective alkylation of imines under mild conditions, producing chiral amines with high enantiomeric excess without the need for an external photosensitizer. nih.gov The ability to use an earth-abundant metal like copper in combination with tunable chiral ligands provides a powerful and sustainable platform for asymmetric synthesis. nih.govbeilstein-journals.orguwindsor.ca

Table 4: Examples of Asymmetric Reactions Catalyzed by Chiral Copper Systems

| Reaction Type | Chiral Ligand Type | Key Features | Reference(s) |

| Nitroaldol (Henry) Reaction | Diamine-derived | Excellent enantioselectivity (81–99% ee) for a range of aldehydes. | rsc.org |

| Michael Addition | Not specified | High yields and excellent diastereoselectivities in aqueous media. | acs.org |

| Photoredox Alkylation of Imines | Bisoxazoline (BOX) | Light-induced reaction; high enantioselectivity (up to 98% ee). | nih.gov |

| Conjugate Reduction | Phenol-Carbene | Enantioselective reduction of α,β-unsaturated esters. | beilstein-journals.org |

Copper(II) nitrate is a versatile oxidant and catalyst for the selective oxidation of alcohols to their corresponding aldehydes and ketones. nsf.govresearchgate.net These reactions are fundamental transformations in organic synthesis. Copper-based systems are attractive because they can often utilize air or simple peroxides as the terminal oxidant under mild conditions. researchgate.netorganic-chemistry.org

A prominent example is the copper/nitroxyl (B88944) co-catalyzed aerobic oxidation of alcohols. nih.govacs.org Systems combining a copper(II) salt, such as the nitrate, with a stable nitroxyl radical like TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) are highly effective for the selective oxidation of primary alcohols to aldehydes. researchgate.netrsc.org Mechanistic studies suggest a cooperative process where the alcohol coordinates to the copper(II) center, followed by a hydrogen transfer step involving the nitroxyl radical. nih.govresearchgate.net The specific pathway can be complex and may involve an Oppenauer-type mechanism rather than the formation of long-lived free radicals. acs.org

Other methodologies have also been developed. For instance, a microwave-assisted, solvent-free protocol using copper(II) nitrate and tert-butyl hydroperoxide (TBHP) has been shown to be effective for the oxidation of secondary and benzylic alcohols. researchgate.net Furthermore, studies under hydrothermal conditions have demonstrated that copper(II) nitrate is a potent oxidizing agent, capable of converting secondary alcohols to ketones with high efficiency, suppressing competing dehydration reactions. nsf.gov

Table 5: Copper(II) Nitrate in Selective Alcohol Oxidation

| Catalytic System | Oxidant | Substrate | Product | Key Features | Reference(s) |

| Cu(II)/TEMPO | O₂ (air) | Primary benzylic alcohols | Aldehydes | Highly selective, mild conditions, cooperative catalysis. | nih.govresearchgate.netrsc.org |

| Cu(NO₃)₂·2.5H₂O | TBHP | Secondary & benzylic alcohols | Ketones & Aldehydes | Microwave-assisted, solvent-free, rapid. | researchgate.net |

| Cu(NO₃)₂ | Water (hydrothermal) | Secondary alcohols | Ketones | High temperature/pressure, promotes oxidation over dehydration. | nsf.gov |

| Fe(NO₃)₃/TEMPO/SiO₂ | O₂ (air) | Alcohols | Carbonyls | Silica (B1680970) gel supported TEMPO, mild conditions. | organic-chemistry.org |

Copper(I) Oxide Nanoparticle-Mediated C-C Couplings

Research has demonstrated the effectiveness of Cu₂O nanoparticles in mediating the synthesis of polyphenylenediethynylenes through oxidative C-C homocoupling. rsc.org These reactions can proceed under ligand-less conditions, utilizing a mild base and atmospheric air as the oxidant, achieving reasonable yields. rsc.org The catalytic pathway of Cu₂O nanoparticles in C-C coupling reactions is a subject of detailed investigation. Studies indicate that the mechanism can shift between a homogeneous and a heterogeneous pathway depending on the reaction conditions. In the presence of a base, a copper complex-mediated homogeneous catalytic pathway is often facilitated. rsc.org Conversely, under base-free and ligand-less conditions, the reaction can proceed via a truly heterogeneous pathway on the surface of the Cu₂O nanoparticles. rsc.org This distinction is critical for developing robust and sustainable catalytic processes. rsc.org

Copper Oxide (CuO) and Copper Nanoparticle (CuNPs) Catalysis

Copper(II) oxide (CuO) nanoparticles, frequently synthesized from copper(II) nitrate trihydrate, are recognized for their broad applications in catalysis, including photocatalysis, electrocatalysis, and cross-coupling reactions. zastita-materijala.orgmst.edusci-hub.box

Photocatalytic Activity of CuO Nanoparticles

CuO nanoparticles, derived from precursors like copper(II) nitrate trihydrate, exhibit notable photocatalytic properties for the degradation of organic pollutants in wastewater. zastita-materijala.orgmalayajournal.org These nanoparticles can be synthesized through various methods, including chemical precipitation and green synthesis routes using plant extracts. iwaponline.commdpi.com The photocatalytic efficiency of CuO is linked to its narrow band gap, which is reported to be around 1.76 eV, allowing it to be active under visible light. iwaponline.com

The mechanism involves the generation of electron-hole pairs upon light irradiation, which then react with water and oxygen to produce reactive oxygen species that degrade pollutants. The effectiveness of CuO nanoparticles has been demonstrated in the degradation of various dyes, such as Methylene Blue (MB), Acid Yellow 23 (AY 23), Reactive Black 5 (RB 5), and Rhodamine B (RhB), as well as other organic compounds like 4-nitrophenol (B140041) (PNP). zastita-materijala.orgiwaponline.comrjb.ro The degradation process often follows pseudo-first-order kinetics. iwaponline.commdpi.com

| Pollutant | Catalyst Source | Degradation Efficiency (%) | Irradiation Time (min) | Light Source | Reference |

|---|---|---|---|---|---|

| Reactive Black 5 (RB-5) | Copper(II) nitrate trihydrate | 67.8 | 300 | Visible Light | iwaponline.com |

| Acid Yellow 23 (AY-23) | Copper(II) nitrate trihydrate | 66.3 | 300 | Visible Light | iwaponline.com |

| Methylene Blue (MB) | Copper(II) nitrate trihydrate | 43.5 | 300 | Visible Light | iwaponline.com |

| Methylene Blue (MB) | Passiflora edulis extract & Copper nitrate trihydrate | ~93 | 160 | Sunshine | mdpi.com |

| Methyl Green (MG) | Seriphidium oliverianum leaf extract | 65.23 | 60 | Sunlight | mdpi.com |

| Methyl Orange (MO) | Seriphidium oliverianum leaf extract | 65.08 | 60 | Sunlight | mdpi.com |

| 4-nitrophenol (PNP) | Copper(II) nitrate trihydrate & Curcumin | Significant acceleration | N/A | Visible Light | researchgate.net |

Electrocatalytic Applications (e.g., Hydrogen Evolution from Water Splitting)

CuO-based materials are emerging as cost-effective and efficient electrocatalysts for the hydrogen evolution reaction (HER) in water splitting. sci-hub.boxresearchgate.net The development of these catalysts is crucial for clean energy production. CuO is a p-type semiconductor with properties that make it suitable for electrochemical applications. rjb.ro

Electrodes modified with CuO have shown enhanced HER activity compared to unmodified surfaces. For instance, a CuO-modified stainless steel electrode demonstrated a significantly lower charge transfer resistance (6.47 Ω) compared to bare stainless steel (24.7 Ω) and required an overpotential of 154 mV for HER. researchgate.net Doping CuO with other elements, such as lanthanum (La), can further improve its electrocatalytic performance. A 1% La-doped CuO electrocatalyst, synthesized via co-precipitation from copper(II) nitrate trihydrate and lanthanum nitrate hexahydrate, exhibited excellent HER activity, achieving a current density of -10 mAcm⁻² at a potential of -0.173 V vs RHE in an alkaline medium. sci-hub.box This enhancement is attributed to alterations in the electronic structure of the CuO matrix, which optimizes the surface for hydrogen generation. sci-hub.box

| Catalyst | Precursors | Current Density (mA cm⁻²) | Overpotential (mV vs RHE) | Electrolyte | Reference |

|---|---|---|---|---|---|

| CuO-SS | N/A (SILAR method) | N/A | 154 | 0.01 M H₂SO₄ | researchgate.net |